molecular formula C19H20N4O3S2 B12189569 N-[2-(1H-imidazol-4-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-[2-(1H-imidazol-4-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12189569
M. Wt: 416.5 g/mol
InChI Key: DATSBHYHAAJUQC-YBEGLDIGSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a structurally complex small molecule featuring a 1,3-thiazolidinone core substituted with a 2-methoxybenzylidene group at the 5-position and a thioxo moiety at the 2-position.

Synthesis Pathways:
The compound’s synthesis likely involves:

Formation of the thiazolidinone core: Condensation of 2-methoxybenzaldehyde with a thiazolidinone precursor (e.g., 2,4-dioxothiazolidine) under basic conditions, as seen in analogous syntheses of (Z)-5-benzylidene-2-thioxothiazolidin-4-one derivatives .

Propanamide linkage: Coupling of the thiazolidinone intermediate with N-[2-(1H-imidazol-4-yl)ethyl]propanoic acid using carbodiimide-based reagents (e.g., EDC/HOBt), a method employed in similar amide bond formations .

Structural Characterization:
Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to confirm the stereochemistry and Z-configuration of the benzylidene moiety . NMR and mass spectrometry would verify the imidazole and thioxo groups .

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H20N4O3S2/c1-26-15-5-3-2-4-13(15)10-16-18(25)23(19(27)28-16)9-7-17(24)21-8-6-14-11-20-12-22-14/h2-5,10-12H,6-9H2,1H3,(H,20,22)(H,21,24)/b16-10-

InChI Key

DATSBHYHAAJUQC-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CN=CN3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CN=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps. The process begins with the preparation of the imidazole derivative, followed by the formation of the thiazolidinone ring. The final step involves the condensation of the methoxybenzylidene group with the thiazolidinone intermediate under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects, contributing to its therapeutic potential.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxy substituent on the benzylidene group in the target compound may enhance solubility and target binding compared to unsubstituted analogs .

Reaction Conditions and Efficiency

Compound Class Key Reagents/Conditions Yield Optimization Insights References
Target Compound (Thiazolidinone) Ethanol/K₂CO₃ (condensation), EDC/HOBt (amide coupling) Ethanol as solvent improves regioselectivity; K₂CO₃ enhances reaction rates
Imidazolidinone Derivatives Et₃N/DMF-H₂O (cyclization) Aqueous conditions favor cyclization
Oxazolone-Based Analogs Absolute ethanol, reflux (hydrazide coupling) Prolonged heating (7–8 h) required

Notable Differences:

  • The target compound’s synthesis likely requires two-step coupling (thiazolidinone formation followed by amide bond formation), whereas simpler analogs (e.g., oxazolones) are synthesized in one step .
  • Use of polar aprotic solvents (DMF) in imidazolidinone syntheses contrasts with ethanol’s prevalence in thiazolidinone reactions .

Pharmacological and Functional Comparisons

Reported Activities of Structural Analogs:

Anticancer Activity : (Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one derivatives exhibit IC₅₀ values in the micromolar range against breast cancer cell lines, attributed to the thioxo group’s electrophilic reactivity .

Antimicrobial Activity: 5-(4-Methoxybenzylidene)imidazolidinones show growth inhibition against E. coli and S. aureus, with potency influenced by the methoxy position .

Antiviral Potential: Propanamide-linked oxadiazole derivatives demonstrate inhibition of viral proteases, suggesting the target compound’s side chain may confer similar activity .

Hypothesized Activity of Target Compound :

  • The 2-methoxybenzylidene group could improve binding to hydrophobic pockets in target proteins compared to non-substituted analogs .

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N 2 1H imidazol 4 yl ethyl 3 5Z 5 2 methoxybenzylidene 4 oxo 2 thioxo 1 3 thiazolidin 3 yl propanamide\text{N 2 1H imidazol 4 yl ethyl 3 5Z 5 2 methoxybenzylidene 4 oxo 2 thioxo 1 3 thiazolidin 3 yl propanamide}

The biological activity of this compound is primarily attributed to its interactions with specific protein kinases. Research indicates that it may act as an inhibitor of several kinases involved in cellular signaling pathways, particularly those associated with cancer proliferation and neurodegenerative diseases.

Inhibition of Protein Kinases

The compound has been evaluated for its inhibitory effects on various kinases. Notably, it has shown promising results against:

Kinase IC50 (μM) Comments
DYRK1A0.041High potency as an inhibitor
CDK5/p25>10Inactive at tested concentrations
GSK3α/β0.500Moderate inhibition

These findings suggest that the compound may serve as a lead candidate for developing kinase inhibitors, particularly for conditions like cancer where DYRK1A is implicated .

Antiproliferative Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell Line IC50 (μM) Type of Cancer
Huh78Hepatocellular carcinoma
Caco26Colorectal adenocarcinoma
MDA-MB 231<10Breast carcinoma
HCT116<10Colorectal carcinoma
PC3>10Prostate carcinoma

These results indicate that the compound may have selective cytotoxicity towards certain cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : A study evaluated the compound's efficacy against a panel of tumor cell lines and found that it significantly inhibited cell growth in Huh7 and Caco2 cells, suggesting its potential as an anticancer agent .
  • Mechanistic Studies : Research has focused on elucidating the mechanism by which this compound inhibits DYRK1A. It appears to bind to the ATP-binding site of the kinase, preventing substrate phosphorylation and thereby disrupting downstream signaling pathways critical for tumor growth .
  • Comparative Analysis : When compared to existing inhibitors like Roscovitine, this compound demonstrated superior potency against DYRK1A, making it a promising candidate for further development .

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